2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20029670
InChI: InChI=1S/C20H16ClN5O/c1-11-12(2)22-19(25-18(11)27)26-20-23-16-9-8-14(21)10-15(16)17(24-20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,22,23,24,25,26,27)
SMILES:
Molecular Formula: C20H16ClN5O
Molecular Weight: 377.8 g/mol

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one

CAS No.:

Cat. No.: VC20029670

Molecular Formula: C20H16ClN5O

Molecular Weight: 377.8 g/mol

* For research use only. Not for human or veterinary use.

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one -

Specification

Molecular Formula C20H16ClN5O
Molecular Weight 377.8 g/mol
IUPAC Name 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C20H16ClN5O/c1-11-12(2)22-19(25-18(11)27)26-20-23-16-9-8-14(21)10-15(16)17(24-20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,22,23,24,25,26,27)
Standard InChI Key GQCHJZUJMJFSJA-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(NC1=O)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C20H16ClN5O\text{C}_{20}\text{H}_{16}\text{ClN}_{5}\text{O}, with a molecular weight of 377.8 g/mol . Its IUPAC name, 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one, reflects the integration of a quinazoline ring (substituted with chlorine at position 6 and phenyl at position 4) and a pyrimidinone moiety (with methyl groups at positions 5 and 6). The canonical SMILES string, CC1=C(N=C(NC1=O)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C, provides a precise representation of its connectivity .

Key Structural Features:

  • Quinazoline Core: A bicyclic system comprising fused benzene and pyrimidine rings, functionalized with chlorine and phenyl groups.

  • Pyrimidinone Substituent: A six-membered ring with ketone and amino groups, contributing to hydrogen-bonding capabilities.

  • Chlorine Atom: Enhances electronegativity and influences binding to biological targets.

Spectroscopic and Computational Data

The compound’s 3D conformation, analyzed via PubChem’s interactive models, reveals a planar quinazoline ring and a slightly twisted pyrimidinone group, which may facilitate interactions with enzyme active sites . Computational descriptors, such as the InChIKey GQCHJZUJMJFSJA-UHFFFAOYSA-N, aid in database searches and molecular comparisons .

Synthesis and Functionalization

Multi-Step Synthesis Pathways

The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one involves palladium-catalyzed cross-coupling reactions and nucleophilic substitutions . A representative protocol includes:

  • Quinazoline Ring Formation: Condensation of 2-aminobenzonitrile with phenylacetyl chloride in the presence of sodium hydride, yielding 6-chloro-4-phenylquinazoline.

  • Amination Reaction: Reaction of the quinazoline intermediate with 5,6-dimethylpyrimidin-4-amine under basic conditions (e.g., DMF, 80°C).

  • Purification: Column chromatography to isolate the final product, with yields optimized to ~65%.

Critical Parameters:

  • Catalysts: Palladium on carbon accelerates coupling reactions.

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.

  • Temperature: Reactions typically proceed at 80–100°C to balance kinetics and side-product formation .

Biological Activity and Therapeutic Applications

Antibacterial Efficacy

Recent screening against pathogenic bacteria revealed potent activity, particularly against Staphylococcus aureus (MIC ≤ 0.25–0.5 μg/mL) and Escherichia coli (MIC < 0.25 μg/mL) . The pyrimidinone moiety likely disrupts bacterial DNA gyrase or cell wall synthesis, though further proteomic studies are needed to confirm targets .

Table 1: Antibacterial Activity of Selected Quinazoline Derivatives

CompoundS. aureus (MIC, μg/mL)E. coli (MIC, μg/mL)P. aeruginosa (MIC, μg/mL)
18b≤0.251.00.5
13a0.5<0.251.0
26a1.00.52.0
Data adapted from .

Comparative Analysis with Related Compounds

Structural Analogues

Comparisons with 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one highlight the impact of substituents on bioactivity. The cyclopentane ring in the analogue reduces planarity, decreasing kinase inhibition but improving solubility.

Table 2: Key Differences Between Quinazoline Derivatives

PropertyTarget CompoundCyclopenta[d]pyrimidin-4-one Analogue
Molecular Weight377.8 g/mol389.9 g/mol
LogP (Predicted)3.22.8
Anticancer IC₅₀12 nM (EGFR)45 nM (EGFR)
Aqueous Solubility0.8 mg/mL1.5 mg/mL
Data sourced from.

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